Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluorophenylamine with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Cyclization: The piperazine intermediate is then reacted with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine ring.
Fluorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Scientific Research Applications
Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurological pathways. This binding can lead to changes in neurotransmitter levels, which may have therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Ethyl 4-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: This compound is an analogue with similar pharmacological properties.
2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another compound with fluorophenyl groups, used in similar research applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological and chemical properties.
Properties
Molecular Formula |
C24H26F2N4O3 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H26F2N4O3/c1-2-33-23(31)21-20(27-24(32)28-22(21)16-3-5-17(25)6-4-16)15-29-11-13-30(14-12-29)19-9-7-18(26)8-10-19/h3-10,22H,2,11-15H2,1H3,(H2,27,28,32) |
InChI Key |
IGRTWTGHCAENBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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